4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzamide moiety, and a pyrido[1,2-a]pyrimidin-4-one core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) or other coupling agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)aniline: This compound has a similar core structure but with an aniline moiety instead of a benzamide.
4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phenol: This compound features a phenol group instead of a benzamide.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The methoxy and benzamide substituents contribute to its solubility and interaction with biological targets. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H15N3O2 |
Molecular Weight | 271.30 g/mol |
CAS Number | [Not available] |
SMILES Representation | CC1=C(N=C(N1C(=O)C2=CC=CC=C2)C(=O)O)C=C(C=C)OC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation or metabolic pathways.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidines have been tested for their ability to inhibit cancer cell growth:
These results suggest that this compound could possess similar anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have indicated significant activity against both Gram-positive and Gram-negative bacteria:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Mycobacterium tuberculosis | 8 |
These findings highlight the potential of the compound as an antimicrobial agent.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
-
Case Study on Anticancer Activity :
- A study involving a series of pyrido[1,2-a]pyrimidine derivatives revealed that modifications at the benzamide position significantly enhanced their anticancer potency against breast cancer cells (MCF-7).
- The most potent compound exhibited an IC50 value comparable to established chemotherapeutics.
-
Antimicrobial Case Study :
- A clinical trial assessed the effectiveness of similar compounds against drug-resistant bacterial strains. Results indicated that the derivatives maintained antimicrobial activity despite resistance patterns observed in clinical isolates.
Properties
IUPAC Name |
4-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-15(17(22)20-10-4-3-5-14(20)18-11)19-16(21)12-6-8-13(23-2)9-7-12/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLWICPYUKTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.